(R)-methyl 2-amino-3-(quinolin-2-yl)propanoate
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Overview
Description
®-methyl 2-amino-3-(quinolin-2-yl)propanoate is a compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-amino-3-(quinolin-2-yl)propanoate typically involves the construction of the quinoline ring followed by the introduction of the amino and ester functional groups. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation and microwave-assisted synthesis . These methods aim to improve yield, reduce reaction times, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-methyl 2-amino-3-(quinolin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are commonly used.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines .
Scientific Research Applications
®-methyl 2-amino-3-(quinolin-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Medicine: It serves as a lead compound in drug discovery for developing new therapeutic agents.
Industry: The compound is used in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of ®-methyl 2-amino-3-(quinolin-2-yl)propanoate involves its interaction with specific molecular targets. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound may also interact with other cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the amino and ester functional groups.
Tetrahydroquinoline: A reduced form of quinoline with different biological activities.
Quinoline N-oxide: An oxidized derivative with distinct chemical properties.
Uniqueness
®-methyl 2-amino-3-(quinolin-2-yl)propanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino and ester groups allows for further functionalization and derivatization, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-quinolin-2-ylpropanoate |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)11(14)8-10-7-6-9-4-2-3-5-12(9)15-10/h2-7,11H,8,14H2,1H3/t11-/m1/s1 |
InChI Key |
UKHYUSPDQZTXNM-LLVKDONJSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=NC2=CC=CC=C2C=C1)N |
Canonical SMILES |
COC(=O)C(CC1=NC2=CC=CC=C2C=C1)N |
Origin of Product |
United States |
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